molecular formula C11H12ClF2NO2 B13655517 2-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)pyrrolidine hydrochloride

2-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)pyrrolidine hydrochloride

Cat. No.: B13655517
M. Wt: 263.67 g/mol
InChI Key: NTJPALVKDGKKMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)pyrrolidine hydrochloride is a synthetic organic compound featuring a pyrrolidine ring substituted with a 2,2-difluorobenzo[d][1,3]dioxol-5-yl group and a hydrochloride counterion. The benzo[d][1,3]dioxol moiety (a methylenedioxy ring with two fluorine atoms at the 2-position) confers unique electronic and steric properties, while the pyrrolidine ring provides a basic nitrogen for salt formation, enhancing solubility and stability in pharmaceutical formulations .

Safety protocols for handling this compound emphasize strict precautions, including avoidance of heat sources (P210), restricted access for children (P102), and adherence to pre-use safety guidelines (P201, P202) .

Properties

Molecular Formula

C11H12ClF2NO2

Molecular Weight

263.67 g/mol

IUPAC Name

2-(2,2-difluoro-1,3-benzodioxol-5-yl)pyrrolidine;hydrochloride

InChI

InChI=1S/C11H11F2NO2.ClH/c12-11(13)15-9-4-3-7(6-10(9)16-11)8-2-1-5-14-8;/h3-4,6,8,14H,1-2,5H2;1H

InChI Key

NTJPALVKDGKKMV-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2=CC3=C(C=C2)OC(O3)(F)F.Cl

Origin of Product

United States

Preparation Methods

Chemical Identity and Structural Overview

Parameter Details
IUPAC Name 2-(2,2-Difluorobenzo[d]dioxol-5-yl)pyrrolidine hydrochloride
Molecular Formula C11H12ClF2NO2
Molecular Weight 263.67 g/mol
CAS Number 1956437-18-5
Structural Features Pyrrolidine ring substituted at 2-position with 2,2-difluorobenzo[d]dioxole; hydrochloride salt

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 2-(2,2-Difluorobenzo[d]dioxol-5-yl)pyrrolidine hydrochloride generally involves two key synthetic challenges:

  • Construction or functionalization of the pyrrolidine ring.
  • Introduction of the 2,2-difluorobenzo[d]dioxole substituent at the 2-position of the pyrrolidine.

The preparation typically proceeds via multi-step synthetic sequences involving organometallic reagents, fluorination steps, and subsequent formation of the hydrochloride salt to improve solubility and stability.

Reported Synthetic Routes

Pyrrolidine Ring Formation and Functionalization

One efficient approach reported involves the cyclization of suitable amino acid or amino alcohol precursors under reductive or catalytic conditions to form the pyrrolidine scaffold. For example, a seven-step synthesis starting from 2-chloro-2,2-difluoroacetic acid has been documented for related difluoropyrrolidines, involving telescoped processes to intermediate amides, followed by catalytic hydrogenation and borane reduction to yield pyrrolidine hydrochlorides in good yield and purity.

Salt Formation and Purification

The final step involves conversion of the free base pyrrolidine derivative into its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as ethanol or isopropanol. This step enhances compound stability and solubility for subsequent biological applications.

Purification is achieved by recrystallization from solvents including ethyl acetate, dichloromethane, or mixtures of water and alcohols. Crystallization conditions are optimized to obtain pure, crystalline hydrochloride salts with defined polymorphic forms, as described in related patent literature.

Summary Table of Preparation Steps

Step No. Reaction Type Key Reagents/Conditions Outcome/Notes
1 Starting material synthesis 2-Chloro-2,2-difluoroacetic acid Precursor for difluoropyrrolidine intermediates
2 Telescoped amide formation Amino alcohols, coupling agents Formation of N,N-diethyl difluoro hydroxybutanamide
3 Reductive nitromethylation Catalytic hydrogenation, borane reduction Cyclization to pyrrolidine ring, high yield
4 Aromatic metallation n-Butyllithium, trimethylborate Installation of boronate ester for coupling
5 Coupling reaction Boronate ester + pyrrolidine derivative Introduction of difluorobenzo[d]dioxole group
6 Salt formation HCl in ethanol or isopropanol Formation of hydrochloride salt for stability
7 Purification Recrystallization from ethyl acetate, DCM, or water/alcohol mixtures Isolation of pure crystalline hydrochloride

Chemical Reactions Analysis

2-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed depend on the specific conditions used.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically result in the formation of reduced derivatives of the original compound.

    Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents for these reactions include halogens and nucleophiles.

Scientific Research Applications

2-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)pyrrolidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methods.

    Biology: The compound is used in biological studies to investigate its effects on various biological systems. It can be used as a probe to study enzyme activity or as a ligand in receptor binding studies.

    Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 2-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural uniqueness lies in the 2,2-difluorobenzo[d][1,3]dioxol-5-yl group. Comparisons with similar compounds reveal distinct differences in substituents, molecular complexity, and inferred applications:

3-(6-(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic Acid Hydrochloride (CAS 1160221-26-0) Structure: Shares the 2,2-difluorobenzo[d][1,3]dioxol group but incorporates a cyclopropane-carboxamido linker, pyridine, and benzoic acid. Inference: The extended structure suggests enhanced binding interactions (e.g., with enzymes or transporters).

2-(2,5-Difluorophenyl)pyrrolidine Hydrochloride (CAS 1197238-95-1)

  • Structure : Replaces the benzo[d][1,3]dioxol group with a simpler 2,5-difluorophenyl ring.
  • Impact : The absence of the oxygenated dioxol ring reduces electron-withdrawing effects and may alter lipophilicity, affecting blood-brain barrier penetration or metabolic stability .

Sacubitril (CAS 936623-90-4)

  • Structure : A bifunctional neprilysin inhibitor with a biphenyl-tetrazole core, unrelated to the target compound.
  • Context : Highlighted here due to its inclusion in supplier catalogs, emphasizing the diversity of fluorinated compounds in cardiovascular therapeutics (e.g., heart failure) .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Key Substituents Inferred Applications
2-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)pyrrolidine HCl - C₁₁H₁₀F₂NO₂·HCl 2,2-Difluorobenzo[d][1,3]dioxol-5-yl, pyrrolidine Drug discovery (ion channels)
3-(6-(1-(2,2-DFBD*)cyclopropanecarboxamido)... HCl 1160221-26-0 C₂₄H₂₀F₂N₂O₄·HCl DFBD*, cyclopropane, pyridine, benzoic acid Respiratory therapeutics
2-(2,5-Difluorophenyl)pyrrolidine HCl 1197238-95-1 C₁₀H₁₁F₂N·HCl 2,5-Difluorophenyl, pyrrolidine CNS or metabolic disorders
Sacubitril 936623-90-4 C₂₄H₂₉NO₆ Biphenyl, tetrazole, ethyl ester Heart failure (neprilysin inhibition)

*DFBD: 2,2-Difluorobenzo[d][1,3]dioxol-5-yl

Research Findings

Role of Fluorine and Dioxol Substituents: The 2,2-difluorobenzo[d][1,3]dioxol group enhances metabolic stability and electron-withdrawing capacity compared to non-fluorinated analogs. This is critical in prolonging drug half-life and target engagement .

Safety Profile :

  • The target compound’s stringent thermal precautions (P210) suggest higher reactivity or decomposition risks under heat compared to structurally simpler analogs like 2-(2,5-difluorophenyl)pyrrolidine HCl .

Biological Activity

2-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)pyrrolidine hydrochloride is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various models, and pharmacokinetic properties.

Chemical Structure and Properties

The compound's chemical structure is characterized by a pyrrolidine ring substituted with a difluorobenzo[d][1,3]dioxole moiety. Its molecular formula is C11H10F2NO3C_{11}H_{10}F_2NO_3 with a molecular weight of approximately 241.20 g/mol. The presence of the difluorobenzodioxole group enhances its biological activity by potentially increasing lipophilicity and modifying receptor interactions.

Research indicates that compounds containing the difluorobenzo[d][1,3]dioxole structure may interact with various biological targets:

  • Inhibition of Kinases : Similar compounds have shown to inhibit specific kinases involved in cellular signaling pathways. For instance, studies on related structures suggest they can modulate pathways linked to cancer proliferation and survival .
  • Antiparasitic Activity : The compound has been evaluated for its efficacy against Trypanosoma brucei, the causative agent of African sleeping sickness. In vitro studies demonstrate that it exhibits significant growth inhibition at low micromolar concentrations .

Efficacy Studies

Table 1 summarizes key findings from efficacy studies involving this compound against T. brucei:

Study TypeConcentration (µM)Effectiveness (%)Notes
In vitro Growth Inhibition0.5 - 1075 - 90Significant reduction in parasite viability observed.
Selectivity Assay10>200-foldHigh selectivity over mammalian cells (MRC-5).
PharmacokineticsN/AN/AFurther studies needed for bioavailability assessment.

Case Studies

Case Study 1: Antiparasitic Activity

In a recent study focusing on the development of antiparasitic agents, researchers evaluated the compound's performance against T. brucei. The results indicated an effective concentration range that inhibited the parasite's growth significantly while maintaining selectivity over human cell lines . The mechanism appears to involve disruption of metabolic pathways critical for parasite survival.

Case Study 2: Kinase Inhibition

Another study investigated the compound's inhibitory effects on specific kinases involved in oncogenic signaling pathways. The findings suggest that the compound may act as a selective inhibitor, providing insights into its potential use in cancer therapy .

Pharmacokinetics

Pharmacokinetic studies are essential to understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of the compound:

  • Absorption : Preliminary data suggest moderate absorption rates when administered orally.
  • Metabolism : Metabolic stability assays indicate that the compound is moderately stable in liver microsomes, suggesting a potential for favorable pharmacokinetic profiles.
  • Excretion : Further research is required to elucidate the excretion pathways.

Q & A

Q. What are the recommended synthetic routes for 2-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)pyrrolidine hydrochloride?

The synthesis typically involves multi-step reactions, including:

  • Difluorobenzo[d][1,3]dioxole intermediate preparation : Fluorination of benzo[d][1,3]dioxole precursors using reagents like DAST (diethylaminosulfur trifluoride) to introduce difluoro groups .
  • Pyrrolidine coupling : The pyrrolidine ring is introduced via nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) with halogenated intermediates .
  • Hydrochloride salt formation : The free base is treated with HCl in a polar solvent (e.g., ethanol) to yield the hydrochloride salt .

Q. How can the structural integrity of this compound be validated post-synthesis?

Use a combination of analytical techniques:

  • NMR spectroscopy : Confirm substituent positions (e.g., difluoro groups at C2 and C2 of the benzodioxole ring) and pyrrolidine connectivity .
  • Mass spectrometry (MS) : Verify molecular weight (e.g., [M+H]+ = 263.67 for C11_{11}H12_{12}ClF2_2NO2_2) .
  • X-ray crystallography : Resolve stereochemistry for enantiopure forms (e.g., (S)- or (R)-configurations) .

Q. What analytical methods are critical for assessing purity?

  • High-performance liquid chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) and compare retention times to standards .
  • Thin-layer chromatography (TLC) : Monitor reaction progress using silica gel plates and fluorescent indicators .
  • Elemental analysis : Validate stoichiometry of C, H, N, and Cl .

Q. What are the optimal storage conditions to maintain stability?

Store as a lyophilized powder at 2–8°C in airtight, light-protected containers. For solutions, use anhydrous DMSO or ethanol and store at -20°C to prevent hydrolysis or thermal degradation .

Advanced Research Questions

Q. How does enantiomeric purity impact pharmacological studies of this compound?

Enantiomers (e.g., (S)- vs. (R)-forms) may exhibit divergent binding affinities to biological targets. For example:

  • Chiral HPLC or capillary electrophoresis can separate enantiomers .
  • In vitro assays (e.g., receptor binding or enzyme inhibition) should compare enantiopure forms to racemic mixtures to identify active configurations .

Q. How can computational models predict the compound’s reactivity and interactions?

  • Density functional theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites .
  • Molecular docking : Simulate binding to target proteins (e.g., serotonin transporters) using software like AutoDock Vina .
  • ADMET prediction tools : Estimate metabolic stability, toxicity, and bioavailability via platforms like SwissADME .

Q. What strategies resolve contradictions in solubility data across studies?

  • Solvent screening : Test solubility in DMSO, ethanol, and aqueous buffers (pH 1–7.4) under controlled temperatures .
  • Dynamic light scattering (DLS) : Detect aggregation in aqueous solutions that may skew reported solubility values .
  • Standardize protocols : Adopt USP/Ph.Eur. guidelines for consistency .

Q. How do structural modifications (e.g., benzodioxole vs. phenyl groups) affect metabolic stability?

  • In vitro microsomal assays : Compare hepatic clearance rates of the parent compound and analogs .
  • LC-MS metabolite profiling : Identify oxidation or hydrolysis products introduced by cytochrome P450 enzymes .
  • Replace labile groups : Fluorination at the benzodioxole ring (e.g., 2,2-difluoro) enhances metabolic resistance compared to non-fluorinated analogs .

Q. How to design experiments for studying target interactions in complex biological systems?

  • Radioligand displacement assays : Use tritiated or fluorescent analogs to quantify binding to receptors (e.g., σ-1 or dopamine receptors) .
  • CRISPR/Cas9 knockouts : Validate target specificity by comparing effects in wild-type vs. gene-edited cell lines .
  • In vivo pharmacokinetics : Administer via IV/PO routes in rodent models and measure plasma/tissue concentrations using LC-MS/MS .

Q. What methodologies address discrepancies in pharmacological data from different assay formats?

  • Orthogonal assays : Confirm activity using independent methods (e.g., FRET vs. SPR for binding kinetics) .
  • Data normalization : Control for variables like cell passage number, serum batch, or incubation time .
  • Meta-analysis : Pool results from multiple studies using platforms like PubChem or REAXYS to identify consensus trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.